
2-(2-PHENYLETHOXY)ETHANETHIOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-PHENYLETHOXY)ETHANETHIOL is an organic compound with the molecular formula C10H14OS. It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a phenylethoxy group. This compound is known for its distinct sulfurous odor and is used in various chemical applications due to its unique reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2-PHENYLETHOXY)ETHANETHIOL can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-(2-Phenylethoxy)ethanol with a thiolating agent such as thiourea. The reaction typically proceeds under basic conditions, where the thiourea displaces the hydroxyl group to form the thiol compound. The intermediate is then hydrolyzed to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient and scalable processes. One such method includes the reaction of 2-(2-Phenylethoxy)ethanol with hydrogen sulfide gas in the presence of a catalyst. This method allows for the continuous production of the thiol compound with high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-PHENYLETHOXY)ETHANETHIOL undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Iodine, hydrogen peroxide, potassium permanganate.
Reduction: Zinc, hydrochloric acid.
Substitution: Alkyl halides, thiourea.
Major Products Formed
Oxidation: Disulfides, sulfinic acids, sulfonic acids.
Reduction: Thiols.
Substitution: Thioethers (sulfides).
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(2-PHENYLETHOXY)ETHANETHIOL involves its thiol group, which can undergo redox reactions and form covalent bonds with other molecules. The thiol group can participate in thiol-disulfide exchange reactions, which are crucial in various biological processes, including protein folding and enzyme activity . The compound can also act as a nucleophile in substitution reactions, allowing it to modify other molecules by forming new covalent bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylethanethiol: Similar structure but lacks the ethoxy group.
2-(2-Phenylethoxy)ethanol: Similar structure but contains a hydroxyl group instead of a thiol group.
Phenethyl mercaptan: Another thiol compound with a similar phenylethyl structure.
Uniqueness
2-(2-PHENYLETHOXY)ETHANETHIOL is unique due to the presence of both a phenylethoxy group and a thiol group in its structure. This combination imparts distinct chemical properties, making it versatile for various applications in organic synthesis, biological studies, and industrial processes .
Propriétés
Numéro CAS |
10160-69-7 |
|---|---|
Formule moléculaire |
C10H14OS |
Poids moléculaire |
182.28 g/mol |
Nom IUPAC |
2-(2-phenylethoxy)ethanethiol |
InChI |
InChI=1S/C10H14OS/c12-9-8-11-7-6-10-4-2-1-3-5-10/h1-5,12H,6-9H2 |
Clé InChI |
HIRLXTIKJUQGLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCOCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4,7-Trioxaspiro[4.4]nonan-8-ol](/img/structure/B8603574.png)
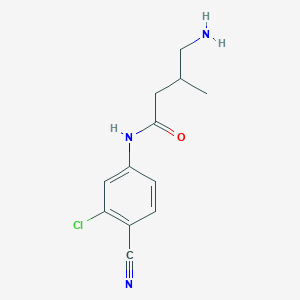
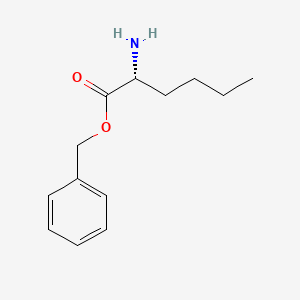
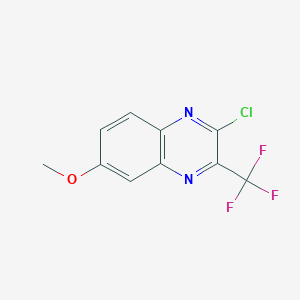
![4-[4-(3-Methoxyphenyl)-[1,2,3]triazol-1-yl]benzoic acid](/img/structure/B8603608.png)

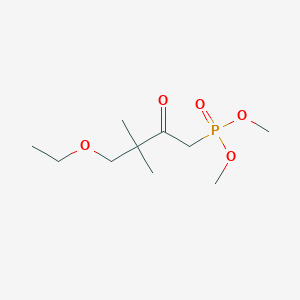
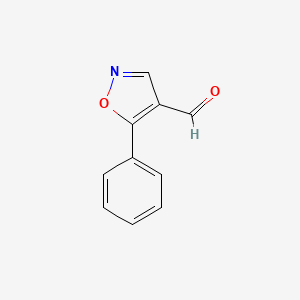

![3-[(3-Carboxypropyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B8603635.png)
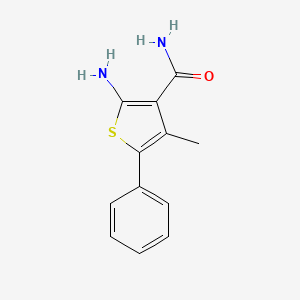
![2H-Thieno[2,3-e]-1,4-diazepin-2-one, 1,3-dihydro-5-phenyl-](/img/structure/B8603661.png)
